molecular formula C11H14F2O B3324047 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol CAS No. 1783353-90-1

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol

Cat. No.: B3324047
CAS No.: 1783353-90-1
M. Wt: 200.22 g/mol
InChI Key: XAMHELFHEPHZNK-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C11H14F2O and a molecular weight of 200.22 g/mol.

Preparation Methods

The synthesis of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol typically involves the reaction of 4-(1,1-difluoroethyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation, to achieve higher yields and purity. Health and safety considerations are crucial during its handling and use in industrial settings.

Chemical Reactions Analysis

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It finds applications in manufacturing processes to improve product quality and efficiency

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

2-(4-(1,1-Difluoroethyl)phenyl)propan-2-ol can be compared with other similar compounds, such as:

    2-(4-(1,1-Difluoroethyl)phenyl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group.

    4-(1,1-Difluoroethyl)benzyl alcohol: Another similar compound with a different substitution pattern on the benzene ring.

    2-(4-(1,1-Difluoroethyl)phenyl)propan-1-ol: This compound has a different position of the hydroxyl group on the propyl chain.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-10(2,14)8-4-6-9(7-5-8)11(3,12)13/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHELFHEPHZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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